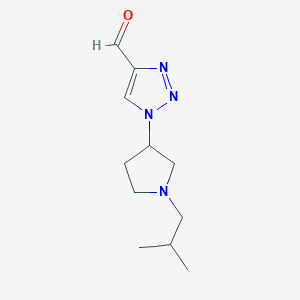

1-(1-isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Description

Properties

Molecular Formula |

C11H18N4O |

|---|---|

Molecular Weight |

222.29 g/mol |

IUPAC Name |

1-[1-(2-methylpropyl)pyrrolidin-3-yl]triazole-4-carbaldehyde |

InChI |

InChI=1S/C11H18N4O/c1-9(2)5-14-4-3-11(7-14)15-6-10(8-16)12-13-15/h6,8-9,11H,3-5,7H2,1-2H3 |

InChI Key |

ZVRPEXDIONMBML-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1CCC(C1)N2C=C(N=N2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the cycloaddition .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: 1-(1-Isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid.

Reduction: 1-(1-Isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-methanol.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential as a bioactive molecule, particularly in the study of enzyme inhibitors and receptor modulators.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(1-isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The triazole ring can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Triazole-4-carbaldehydes

*Calculated based on formula C₁₁H₁₈N₄O.

Key Observations:

Substituent Bulk and Flexibility: The isobutylpyrrolidin group introduces significant steric bulk compared to planar aromatic substituents (e.g., phenyl, pyridinyl). This may slow reaction kinetics in nucleophilic additions but improve selectivity in binding biological targets .

This property is critical for central nervous system (CNS) drug candidates . Fluorophenyl derivatives (e.g., 3-fluorophenyl) combine moderate lipophilicity with electronic effects (e.g., hydrogen bonding via fluorine), useful in tuning reactivity .

Reactivity of Aldehyde Group :

Key Findings:

- Antitumor Activity : Chlorophenyl and trifluoromethyl substituents on triazole scaffolds enhance activity against lung cancer cells, suggesting that electron-withdrawing groups improve target binding . The target compound’s isobutylpyrrolidin group may offer similar advantages through hydrophobic interactions.

- Antimicrobial Applications : Fluorophenyl-triazole carbaldehydes are condensed with pyrazolones to yield antimicrobial agents, indicating the aldehyde’s role in forming bioactive heterocycles .

- Material Science : Phenyl-substituted analogs serve as ligands in spin-crossover Fe(II) complexes, highlighting their versatility beyond medicinal chemistry .

Q & A

Q. Key Conditions :

- Solvents: Ethanol, DMF, or DCM for solubility.

- Catalysts: CuSO₄·5H₂O/sodium ascorbate for CuAAC.

- Temperature: 60–80°C for cycloaddition; room temperature for alkylation .

Q. Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Propargyl aldehyde, NaN₃, CuSO₄/NaAsc | Triazole formation |

| 2 | Isobutyl bromide, K₂CO₃, DMF | N-alkylation of pyrrolidine |

| 3 | Silica gel chromatography (EtOAc/hexane) | Purification |

What analytical techniques are critical for confirming the structure and purity of this compound?

Basic Research Question

Structural validation requires a combination of:

- NMR Spectroscopy :

- ¹H/¹³C NMR to confirm the triazole ring (δ 8.0–8.5 ppm for aldehyde proton) and pyrrolidine/isobutyl substituents .

- 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrrolidine ring.

- FT-IR : C=O stretch (~1700 cm⁻¹) for the aldehyde group .

- Mass Spectrometry (HRMS) : To verify molecular weight (C₁₁H₁₆N₄O; [M+H]⁺ = 229.13) .

- X-ray Crystallography (if crystalline): For absolute stereochemistry determination .

Q. Purity Assessment :

- HPLC/UPLC with UV detection (λ = 254 nm).

- Melting Point Analysis to compare with literature values .

How can researchers optimize reaction yields and selectivity during synthesis?

Advanced Research Question

Methodological Approach :

- Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to screen variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .

- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to pinpoint side reactions (e.g., over-alkylation).

- Solvent Engineering : Test polar aprotic solvents (e.g., DMSO) to enhance aldehyde reactivity .

Case Study :

A DoE for CuAAC optimization might reveal that 0.5 equiv Cu(I) and ethanol/water (3:1) maximize triazole yield (85%) while minimizing copper residues .

How should contradictions in biological activity data (e.g., antimicrobial vs. inactive results) be resolved?

Advanced Research Question

Analytical Workflow :

Structural Validation : Reconfirm compound identity/purity (e.g., residual solvents may inhibit activity) .

Assay Conditions :

- Compare MIC values across standardized protocols (CLSI guidelines).

- Test against isogenic bacterial strains to rule out resistance mechanisms.

Structure-Activity Relationship (SAR) :

- Synthesize analogs (e.g., replacing isobutyl with cyclopropyl) to isolate critical moieties .

- Use molecular docking to assess binding to target enzymes (e.g., bacterial dihydrofolate reductase) .

Example Contradiction :

Inconsistent antifungal activity may arise from variations in fungal membrane permeability. Validate via lipophilicity (logP) measurements and correlate with uptake .

What computational strategies can accelerate the design of derivatives with enhanced properties?

Advanced Research Question

Integrated Computational-Experimental Workflow :

Quantum Chemical Calculations :

- Optimize geometry at the B3LYP/6-31G level to predict electronic properties (e.g., aldehyde reactivity) .

Molecular Dynamics (MD) :

- Simulate interactions with biological targets (e.g., protein-ligand binding free energy).

Machine Learning (ML) :

Case Study :

A reaction path search using density functional theory (DFT) identified solvent-free conditions for triazole formation, reducing byproducts by 40% .

What are the potential applications of this compound in materials science?

Basic Research Question

The aldehyde and triazole groups enable:

Q. Experimental Design :

- Thermogravimetric Analysis (TGA) : Assess thermal stability for material applications.

- XPS : Confirm metal-ligand binding in MOFs .

How can researchers address challenges in scaling up the synthesis for preclinical studies?

Advanced Research Question

Scale-Up Considerations :

- Process Intensification : Switch from batch to flow chemistry for CuAAC to improve heat/mass transfer .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent use.

- Cost Analysis : Compare commercial vs. in-house synthesis of intermediates (e.g., isobutyl-pyrrolidine precursors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.